molecular formula C21H20ClN3O4S B4986974 (3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE

(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4986974
M. Wt: 445.9 g/mol
InChI Key: IBDPJIRXIOMYLB-UHFFFAOYSA-N
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Description

(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a chloro and nitro group on the benzothiophene ring, and a piperazino group attached to an ethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The benzothiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Chlorination: The nitrated benzothiophene is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 3-position.

    Coupling Reaction: The chlorinated and nitrated benzothiophene is coupled with 4-(2-ethoxyphenyl)piperazine in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazino moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution Reagents: Amines, thiols, sodium hydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products at the piperazino moiety.

Scientific Research Applications

Chemistry

In chemistry, (3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways and receptors. Research has indicated its potential use in developing anti-inflammatory, anti-cancer, and antimicrobial agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The nitro and chloro groups on the benzothiophene ring can interact with various enzymes and receptors, modulating their activity. The piperazino moiety can enhance the compound’s binding affinity to specific targets, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE apart from similar compounds is its unique combination of functional groups The presence of both a nitro and chloro group on the benzothiophene ring, along with the piperazino moiety, provides a distinct set of chemical and biological properties

Properties

IUPAC Name

(3-chloro-6-nitro-1-benzothiophen-2-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-2-29-17-6-4-3-5-16(17)23-9-11-24(12-10-23)21(26)20-19(22)15-8-7-14(25(27)28)13-18(15)30-20/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDPJIRXIOMYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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